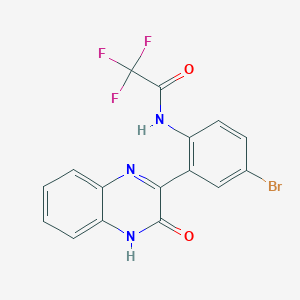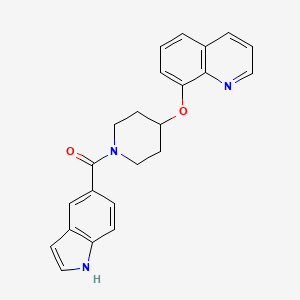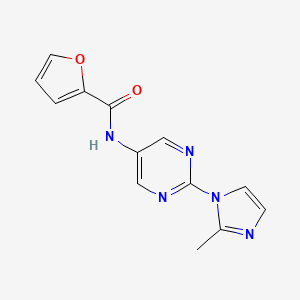
1,1-Dimethyl-4-methylidenecyclohexane
Übersicht
Beschreibung
“1,1-Dimethyl-4-methylidenecyclohexane” is a chemical compound with the molecular formula C9H16 . It has a molecular weight of 124.23 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 1,1-dimethyl-4-methylenecyclohexane . The InChI code for the compound is 1S/C9H16/c1-8-4-6-9(2,3)7-5-8/h1,4-7H2,2-3H3 .Physical And Chemical Properties Analysis
The compound “1,1-Dimethyl-4-methylidenecyclohexane” is a liquid . It has a molecular weight of 124.23 . The storage temperature is 4 .Wissenschaftliche Forschungsanwendungen
Syntheses and Spectroscopic Investigations
1,1-Dimethyl-4-methylidenecyclohexane is involved in the synthesis of related compounds. For instance, 1,4-dimethylidenecyclohexanes, which share a structural similarity, have been synthesized and investigated using photoelectron spectroscopy to study the interaction of exocyclic methylidene groups. This research has provided valuable insights into the energy differences within these compounds (Chou et al., 1995).
Catalytic Synthesis
The compound also finds application in catalytic synthesis. For example, a study demonstrated the synthesis of 1,1-disubstituted-2,6-diarylcyclohexane-4-ones through a double Michael addition catalyzed by KF/basic alumina under ultrasound irradiation. This method provides an efficient and quick way to obtain these compounds, showcasing the utility of 1,1-dimethyl-4-methylidenecyclohexane-related structures in chemical synthesis (Li et al., 2005).
Structural and Thermodynamic Studies
Further, the spatial structures of mono- and disubstituted 1,1-dimethoxycyclohexanes (which are structurally related to 1,1-dimethyl-4-methylidenecyclohexane) have been studied using NMR spectroscopy. Such studies contribute to understanding the thermodynamic stabilities and molecular interactions of these compounds (Taskinen, 1998).
Coordination Compounds
1,1-Dimethyl-4-methylidenecyclohexane derivatives have been used to create coordination compounds. For example, dimethylhydrazones derived from related cyclohexane structures have been used to form tetrahedral complexes with metals like cobalt and zinc, providing insights into the chelating properties of these compounds (Demertzi et al., 1984).
Antimicrobial Activity
Compounds structurally related to 1,1-Dimethyl-4-methylidenecyclohexane have been investigated for their antimicrobial properties. For instance, novel derivatives carrying the biologically active sulfonamide moiety have shown interesting antimicrobial activity, which could have significant implications for developing new antimicrobial agents (Ghorab et al., 2017).
Ordering in Nematic Solvents
The orientational ordering of cyclic aliphatic solutes, including 1,1-dimethylcyclohexane (a compound related to 1,1-Dimethyl-4-methylidenecyclohexane), has been examined in nematic solvents. This study contributes to understanding the interactions and ordering of such compounds in specific solvent environments (Terzis et al., 1996).
Safety and Hazards
The compound “1,1-Dimethyl-4-methylidenecyclohexane” is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It’s recommended to keep the container tightly closed and to use only non-sparking tools .
Eigenschaften
IUPAC Name |
1,1-dimethyl-4-methylidenecyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8-4-6-9(2,3)7-5-8/h1,4-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRXIEFNGOETTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C)CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-4-methylidenecyclohexane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B2876657.png)
![3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2876662.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2876663.png)
![2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2876664.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone](/img/structure/B2876667.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876668.png)





![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2876677.png)
![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2876679.png)